2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol
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Overview
Description
2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol is an organic compound characterized by a bromo-substituted benzyl group attached to an ethylamino-ethanol moiety
Synthetic Routes and Reaction Conditions:
Bromination of Benzyl Alcohol: The synthesis can begin with the bromination of benzyl alcohol to produce 4-bromobenzyl bromide.
Nucleophilic Substitution: The bromide can then undergo nucleophilic substitution with ethylamine to form the intermediate ethylamino-4-bromobenzyl compound.
Reduction: Finally, the intermediate can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can further reduce the compound, potentially affecting the bromo-substituted benzyl group.
Substitution: Substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: 4-Bromo-benzyl ketone or aldehyde.
Reduction: Further reduced derivatives of the compound.
Substitution: Derivatives with different substituents on the benzyl ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a building block for bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, possibly in drug design and development. Industry: Its unique properties make it useful in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(4-Bromo-benzyl)-ethyl-amino]-ethanol exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, influencing biochemical processes. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
4-Bromo-benzyl alcohol: Similar structure but lacks the amino-ethanol moiety.
Ethylamino-ethanol: Similar amino-ethanol moiety but lacks the bromo-substituted benzyl group.
This compound's versatility and potential make it a valuable subject of study in various scientific fields. Further research and development could unlock new applications and benefits.
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Properties
IUPAC Name |
2-[(4-bromophenyl)methyl-ethylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-2-13(7-8-14)9-10-3-5-11(12)6-4-10/h3-6,14H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUXUVPJKXIVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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